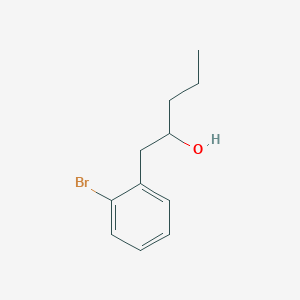

1-(2-Bromophenyl)-2-pentanol

Übersicht

Beschreibung

1-(2-Bromophenyl)-2-pentanol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2-pentanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-bromobenzyl bromide reacts with pentanal in the presence of magnesium to form the desired product. The reaction typically occurs in an anhydrous ether solvent under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromophenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a phenylpentanol derivative.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

Oxidation: 1-(2-Bromophenyl)-2-pentanone.

Reduction: 1-(2-Phenyl)-2-pentanol.

Substitution: 1-(2-Aminophenyl)-2-pentanol or 1-(2-Thiophenyl)-2-pentanol.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromophenyl)-2-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromophenyl)-2-pentanol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chlorophenyl)-2-pentanol: Similar structure but with a chlorine atom instead of bromine.

1-(2-Fluorophenyl)-2-pentanol: Contains a fluorine atom, leading to different reactivity and properties.

1-(2-Iodophenyl)-2-pentanol: Iodine substitution results in distinct chemical behavior.

Uniqueness: 1-(2-Bromophenyl)-2-pentanol is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activity. Its chemical properties and applications distinguish it from other halogenated phenylpentanol derivatives.

Biologische Aktivität

Overview

1-(2-Bromophenyl)-2-pentanol is an organic compound notable for its bromine substitution on a phenyl ring, linked to a pentanol chain. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

This compound can be synthesized through various methods, including the Grignard reaction, where 2-bromobenzyl bromide reacts with pentanal in an anhydrous ether solvent under reflux conditions. This compound exhibits several chemical reactivity types:

- Oxidation : Hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The bromine atom can be reduced to yield phenylpentanol derivatives.

- Substitution : The bromine atom can be replaced with other functional groups.

These properties make it a versatile intermediate in organic synthesis and a candidate for biological activity studies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the bromine atom and hydroxyl group enhances its reactivity and binding affinity, potentially allowing it to modulate enzyme activity or receptor interactions. Understanding these mechanisms requires detailed biochemical studies that explore its pathways and effects on cellular functions .

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have shown promising results. For example, certain brominated phenolic compounds have demonstrated the ability to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. This suggests that this compound may also exhibit similar anticancer activities, warranting further research .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of phenolic compounds, researchers found that halogenated derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria. Although this compound was not directly tested, its structural similarities with effective compounds indicate potential antimicrobial action .

Study 2: Anticancer Mechanisms

A study focusing on brominated phenolic compounds revealed their capacity to inhibit tumor growth in animal models. The mechanism involved the downregulation of oncogenic pathways and upregulation of pro-apoptotic factors. This aligns with the hypothesized effects of this compound on cancer cell lines, suggesting it could be a candidate for further investigation in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Potential (unverified) | Potential (unverified) | Unique due to bromine substitution |

| 1-(3-Bromophenyl)-2-pentanol | Confirmed | Confirmed | Similar structure; different position of Br |

| 1-(4-Chlorophenyl)-2-pentanol | Moderate | Limited | Chlorine substitution affects activity |

This table illustrates how structural variations influence biological activities among related compounds.

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-2-5-10(13)8-9-6-3-4-7-11(9)12/h3-4,6-7,10,13H,2,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBODDGSIRNLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=CC=C1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.